molecular formula C10H9NO3S B7972438 4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one

4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B7972438
M. Wt: 223.25 g/mol
InChI Key: AMRDPKKNIKAVCE-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound belongs to the class of isoquinolinones, which are known for their diverse biological and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using mild oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methanesulfonyl-1,2-dihydroisoquinolin-1-one is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new bioactive molecules .

Properties

IUPAC Name

4-methylsulfonyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-15(13,14)9-6-11-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRDPKKNIKAVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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